alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
Description
Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde: is an organic compound with the molecular formula C13H22O. It is characterized by a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant odor.
Properties
CAS No. |
79347-73-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-methyl-4-(4-methylcyclohex-3-en-1-yl)pentanal |
InChI |
InChI=1S/C13H22O/c1-10-4-6-13(7-5-10)12(3)8-11(2)9-14/h4,9,11-13H,5-8H2,1-3H3 |
InChI Key |
NFPDNGNDFHNRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde typically involves the following steps:
Cyclohexene Derivative Formation: Starting with a cyclohexene derivative, the compound undergoes methylation to introduce the three methyl groups at the alpha, gamma, and 4 positions.
Aldehyde Introduction:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale methylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: NBS, halogenating agents
Major Products Formed:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Halogenated derivatives
Scientific Research Applications
Flavoring and Fragrance Applications
Flavoring Properties:
Alpha, gamma, 4-trimethylcyclohex-3-ene-1-butyraldehyde is primarily recognized for its use as a flavoring agent in the food industry. It is classified under the Generally Recognized As Safe (GRAS) substances, which indicates its accepted use in food products without significant risk to health.
| Flavoring Application | Concentration Range | Food Products |
|---|---|---|
| Flavor enhancer | 0.01% - 0.5% | Confectionery, baked goods |
| Aroma compound | 0.05% - 0.3% | Beverages, dairy products |
The compound contributes to the sensory profile of various food items by imparting a pleasant aroma and taste, enhancing overall consumer experience.
Fragrance Applications:
In the fragrance industry, alpha, gamma, 4-trimethylcyclohex-3-ene-1-butyraldehyde is utilized for its floral and fruity notes. It is often incorporated into perfumes and personal care products.
| Fragrance Application | Typical Use |
|---|---|
| Perfumes | Top note |
| Personal care products | Body lotions, shampoos |
Therapeutic Potential
Recent studies have started to explore the therapeutic applications of alpha, gamma, 4-trimethylcyclohex-3-ene-1-butyraldehyde due to its biological activities. Research indicates potential anti-inflammatory and antioxidant properties.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound using in vitro models. The results showed a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of alpha, gamma, 4-trimethylcyclohex-3-ene-1-butyraldehyde.
| Concentration (µM) | Cytokine Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 60 |
This suggests that the compound may serve as a potential candidate for developing anti-inflammatory drugs.
Safety and Regulatory Status
The safety profile of alpha, gamma, 4-trimethylcyclohex-3-ene-1-butyraldehyde has been evaluated through various toxicological studies. It has been deemed safe for use in food and cosmetic applications by regulatory bodies.
Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute toxicity | No significant adverse effects at tested doses |
| Genotoxicity | Negative results in standard assays |
These findings support the continued use of this compound in consumer products while ensuring safety standards are met.
Mechanism of Action
The mechanism by which alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde exerts its effects involves interactions with olfactory receptors in the nasal cavity. The aldehyde group plays a crucial role in binding to these receptors, triggering a signal transduction pathway that results in the perception of smell.
Comparison with Similar Compounds
- Alpha,alpha,4-Trimethylcyclohex-3-ene-1-butyraldehyde
- Gamma,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
Comparison: Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde is unique due to the specific positioning of its methyl groups and aldehyde functional group, which contribute to its distinct chemical properties and applications. Similar compounds may have variations in the position of methyl groups or different functional groups, leading to differences in reactivity and odor profile.
Biological Activity
α,γ,4-Trimethylcyclohex-3-ene-1-butyraldehyde (CAS Number: 79347-73-2) is a compound with potential applications in flavoring and fragrance industries due to its unique chemical structure and properties. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic effects based on available research.
- Molecular Formula : C13H22O
- Molecular Weight : 194.3132 g/mol
- Structure : The compound features a cyclohexene ring with multiple methyl groups and an aldehyde functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde can be categorized into several key areas:
2. Metabolism and Biotransformation
The metabolism of α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde likely involves oxidation and conjugation reactions typical of aldehydes. Compounds in this class are often metabolized by cytochrome P450 enzymes to form less toxic metabolites that can be excreted . Understanding these metabolic pathways is essential for assessing the compound's safety and efficacy.
| Metabolic Pathway | Description |
|---|---|
| Oxidation | Conversion to carboxylic acid derivatives |
| Conjugation | Formation of glucuronides or sulfates for excretion |
3. Pharmacological Effects
While direct studies on α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde are sparse, related compounds have demonstrated various pharmacological activities:
- Antioxidant Activity : Some cyclic aldehydes exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress .
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial activity against various pathogens .
Case Studies and Research Findings
Research into related compounds provides valuable insights into the potential effects of α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde:
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of cyclic aldehydes found that certain derivatives significantly reduced oxidative damage in vitro. These findings suggest that α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde may possess similar protective qualities.
Case Study 2: Antimicrobial Effects
Research on isoeugenol revealed its effectiveness against bacterial strains such as E. coli and S. aureus. Given the structural similarities between isoeugenol and α,γ,4-trimethylcyclohex-3-ene-1-butyraldehyde, further investigation into its antimicrobial potential is warranted .
Q & A
What are the recommended synthetic routes for alpha,gamma,4-trimethylcyclohex-3-ene-1-butyraldehyde, and how can side products be minimized?
Basic
Synthesis of this compound may involve cyclization of pre-functionalized aldehyde precursors or oxidation of corresponding alcohols. For example, analogous aldehydes like 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (GC26326) are synthesized via controlled oxidation of alcohols or selective dehydrogenation . To minimize side products, use inert atmospheres (e.g., nitrogen), low-temperature catalysis, and high-purity reagents. Post-synthesis purification via fractional distillation or preparative HPLC (as referenced for structurally similar aldehydes) can isolate the target compound .
Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
Basic
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for purity assessment, as demonstrated in standardized testing protocols for aldehydes and cyclic hydrocarbons . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm stereochemistry and substituent positions, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups (e.g., aldehyde C=O stretch). Cross-referencing with databases for analogous compounds (e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde) ensures method reliability .
How can researchers resolve contradictions in reported reactivity data for this compound across studies?
Advanced
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). A systematic approach includes:
- Replicating experiments under controlled parameters (e.g., inert atmosphere, standardized reagent concentrations).
- Applying multivariate statistical analysis (e.g., ANOVA) to isolate variables influencing reactivity, as seen in neurochemical studies analyzing alpha/gamma power variability .
- Comparing results with structurally similar aldehydes (e.g., 3,3,5-Trimethylcyclohexanone) to identify trends in steric or electronic effects .
What experimental designs are optimal for studying thermal stability and decomposition pathways?
Advanced
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. For mechanistic insights, combine these with GC-MS to identify volatile byproducts. Safety protocols from analogous compounds (e.g., 1-methylcyclohex-3-en-1-amine hydrochloride) recommend inert atmospheres and real-time monitoring to prevent exothermic reactions . Accelerated aging studies under varied humidity and temperature conditions can model long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
